Lobendazole Demonstrates Superior In Vitro Potency Against Drug-Resistant Giardia intestinalis Compared to Clinical Standards
Lobendazole exhibits potent and differentiated activity against multiple Giardia intestinalis strains, including those with clinically relevant drug resistance. In a 2021 study, its IC50 values were markedly lower than those of the standard-of-care drugs albendazole and metronidazole in several resistant strains [1].
| Evidence Dimension | In vitro giardicidal potency (IC50) |
|---|---|
| Target Compound Data | IC50 range of 1.3–5.0 µM against five G. intestinalis strains |
| Comparator Or Baseline | Albendazole (IC50: >50 µM in resistant strains); Metronidazole (IC50: >50 µM in resistant strains) |
| Quantified Difference | Lobendazole's IC50 is >10- to >38-fold lower (more potent) than comparators in resistant strains. |
| Conditions | In vitro susceptibility assay using five strains of G. intestinalis with varying susceptibility/resistance profiles to metronidazole, albendazole, and nitazoxanide. |
Why This Matters
This establishes lobendazole as a critical research tool for probing mechanisms of benzimidazole resistance and for developing next-generation giardicidal agents, a role that albendazole or metronidazole cannot fulfill in this context.
- [1] Pérez-Villanueva J, Yépez-Mulia L, Rodríguez-Villar K, Cortés-Benítez F, Palacios-Espinosa JF, Soria-Arteche O. The giardicidal activity of lobendazole, fabomotizole, tenatoprazole and ipriflavone: A ligand-based virtual screening and in vitro study. Eur J Med Chem. 2021 Feb 5;211:113110. View Source
